molecular formula C16H22O3 B020894 Ethyl 8-oxo-8-phenyloctanoate CAS No. 103187-95-7

Ethyl 8-oxo-8-phenyloctanoate

Cat. No. B020894
M. Wt: 262.34 g/mol
InChI Key: XAKVVZAGGMULBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 8-oxo-8-phenyloctanoate involves several steps, including hydrogenation and hydrolysis processes. A notable reaction is the highly enantioselective hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate, which produces ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess (ee). This process is sensitive to reaction temperatures and proceeds via sequential hydrogenation of CO and CC bonds (Meng, Zhu, & Zhang, 2008).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds, utilizing various spectroscopic and analytical techniques such as FT-IR, Raman spectra, and X-ray crystallography, provide insights into the configuration, geometric parameters, and vibrational frequencies of ethyl 8-oxo-8-phenyloctanoate and its analogs. For instance, the study on ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate offers valuable data on theoretical and experimental vibrational spectra, confirming the structure through comprehensive analysis (Kıbrız et al., 2013).

Chemical Reactions and Properties

The chemical behavior of ethyl 8-oxo-8-phenyloctanoate encompasses various reactions, such as photochemical reactions and cyclization processes. These reactions lead to the formation of diverse products, indicating the compound's reactivity and potential utility in organic synthesis. A specific example is the photochemical reaction of ethyl 3-oxo-2,4-diphenylbutanoate, which yields multiple products through radical recombination and decarbonylation (Yoshioka, Osawa, & Fukuzawa, 1982).

Physical Properties Analysis

The physical properties of ethyl 8-oxo-8-phenyloctanoate, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in different environments and applications. For example, the crystal structure analysis of ethyl 4-acetyl-5-oxo-3-phenylhexanoate sheds light on the molecule's conformation and intermolecular interactions, facilitating the prediction of its solubility and stability (Wang & Hu, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, potential for forming derivatives, and roles in catalysis or as an intermediate in synthetic pathways, underscore ethyl 8-oxo-8-phenyloctanoate's versatility. The scalable biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate from ethyl 2-oxo-4-phenylbutanoate exemplifies its application as an intermediate for producing high-value chiral compounds (Ni et al., 2013).

Scientific Research Applications

  • Biocatalysis for Drug Synthesis : It serves as a substrate for biocatalysts with high R-enantioselectivity for efficient reduction, enabling the industrial biosynthesis of (R)-HPBE, a significant intermediate for angiotensin-converting enzyme inhibitors used to treat hypertension (Su et al., 2020).

  • Intermediate in Antihypertensive Drug Production : Ethyl (R)-2-hydroxy-4-phenylbutanoate, a derivative, is a useful intermediate for anti-hypertension drugs and can be produced with high yield and purity, suggesting its potential in pharmaceutical manufacturing (Oda et al., 1998).

  • Esterification and Alcohol Resolution : S-ethyl thiooctanoate, a related compound, effectively shifts equilibrium towards esterification in secondary alcohol resolution, leading to high enantiomeric excesses and efficient conversion to esterified alcohols, indicating its role in chemical synthesis processes (Frykman et al., 1993).

  • Micellar Behavior Study : Investigations into the micelle-formation process of sodium 8-phenyloctanoate (a similar compound) have provided insights into the behavior of such molecules in micellar systems, which is essential for understanding various chemical and biological processes (Landry et al., 2007).

  • Photochemical Reactions : Research into the photochemical reactions of related compounds, like ethyl 3-oxo-2,4-diphenylbutanoate, has contributed to understanding radical recombination processes, which are crucial in photophysics and photochemistry (Yoshioka et al., 1982).

  • Surfactant Behavior Study : The study of sodium 8-phenyloctanoate's micellization process with alcohols contributes to the broader understanding of anionic surfactant/alcohol systems, which has implications in various industrial and biochemical applications (Landry & Marangoni, 2008).

properties

IUPAC Name

ethyl 8-oxo-8-phenyloctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-2-19-16(18)13-9-4-3-8-12-15(17)14-10-6-5-7-11-14/h5-7,10-11H,2-4,8-9,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKVVZAGGMULBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448934
Record name ETHYL 8-OXO-8-PHENYLOCTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-oxo-8-phenyloctanoate

CAS RN

103187-95-7
Record name ETHYL 8-OXO-8-PHENYLOCTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Imoto, Y Sugiyama, H Kimura… - Chemical and …, 2003 - jstage.jst.go.jp
We previously reported that (Z)-2-{4-[(5-methyl-2-phenyl-1, 3-oxazol-4-yl) methoxy] benzyloxyimino}-2-(4-phenoxyphenyl) acetic acid (3) showed potent glucose and lipid lowering …
Number of citations: 32 www.jstage.jst.go.jp

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